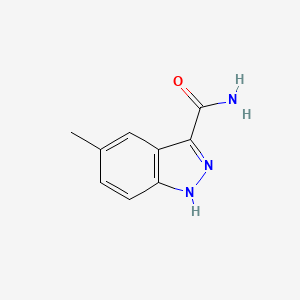![molecular formula C17H13ClN2O B7637452 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of specific enzymes and receptors. It has been shown to bind to the active site of protein kinases and prevent the transfer of phosphate groups to target proteins, thereby disrupting signaling pathways that are essential for cell growth and proliferation. It also inhibits phosphodiesterases, which are enzymes that break down cyclic nucleotides, leading to an increase in the levels of cyclic AMP and cyclic GMP, which play important roles in various physiological processes. Additionally, it has been shown to bind to adenosine receptors, which are involved in the regulation of neurotransmitter release and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and receptors that it targets. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release. It also has potential applications in the treatment of cardiovascular diseases, as it has been shown to improve endothelial function and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments is its high potency and selectivity against specific enzymes and receptors. This allows for the precise modulation of biochemical pathways and physiological processes. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, its complex structure and synthesis method may make it difficult and expensive to produce in large quantities.
Future Directions
There are numerous future directions for the research and development of 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One potential direction is the optimization of its synthesis method to improve yields and reduce costs. Another direction is the identification of new targets for its inhibitory activity, which may lead to the discovery of new therapeutic applications. Additionally, the development of new derivatives and analogs may enhance its potency and selectivity, and improve its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 7-methylpyrido[1,2-a]pyrimidin-4-one with 1-chloro-2-phenylethene in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-8-16-19-15(10-17(21)20(16)11-12)14(18)9-13-5-3-2-4-6-13/h2-11H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZWPIUXUYRCO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)C(=CC3=CC=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=CC2=O)/C(=C/C3=CC=CC=C3)/Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)




![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)